
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of boronic esters like “5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The most commonly employed boronic esters for this coupling are generally the pinacol, neopentyl, and catechol boronic esters . Protodeboronation of these esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride serves as a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications. Its boronic ester group is particularly useful in Suzuki-Miyaura coupling reactions, a widely adopted methodology in medicinal chemistry for constructing biaryl compounds. These compounds are prevalent in a range of therapeutic agents due to their ability to modulate biological targets effectively. The ester's specificity and reactivity enable the introduction of various functional groups, aiding in the development of novel drugs with improved efficacy and selectivity for their biological targets (Golovanov & Sukhorukov, 2021).
Material Science and Polymer Chemistry
In material science, this compound contributes to the development of novel polymers and materials with unique properties. The boronic ester functionality is instrumental in creating polymers with dynamic covalent bonds, allowing for self-healing materials that can repair damage autonomously. These materials have potential applications in various fields, including aerospace, automotive, and consumer electronics, where durability and longevity are critical (Petzold-Welcke et al., 2014).
Biotechnology and Enzyme Catalysis
In biotechnology, this compound is explored for its role in enzyme-mediated reactions, where its boronic acid moiety can interact with enzymes' active sites, potentially leading to novel biocatalytic processes. These applications are particularly relevant in the production of fine chemicals and pharmaceuticals, where enzyme catalysis can offer more sustainable and selective alternatives to traditional chemical synthesis (Husain & Husain, 2007).
Environmental Applications
The compound's reactivity also extends to environmental applications, where it can be used in the synthesis of sensors and materials designed to capture pollutants or facilitate the degradation of harmful substances. Its ability to form stable complexes with various metals and organic compounds makes it a candidate for developing filtration materials, sensors, and catalysts for environmental remediation (Haman et al., 2015).
Mécanisme D'action
Target of Action
It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic acid derivative, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with electrophilic organic groups, while transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound indirectly influences the biochemical pathways associated with these substances.
Pharmacokinetics
It’s worth noting that boronic acids and their derivatives are generally considered to be stable, readily prepared, and environmentally benign , which may influence their pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, impacting various molecular and cellular processes depending on the specific compounds synthesized .
Orientations Futures
The future directions for “5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride” and similar boronic esters could involve further development of their synthesis methods and applications in organic synthesis . For example, a valuable but unknown transformation, formal anti-Markovnikov alkene hydromethylation, has been achieved using a radical approach . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4.ClH/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14;/h6-12H,13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLRKWDOFMDJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-39-8 | |
| Record name | Pyridine, 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




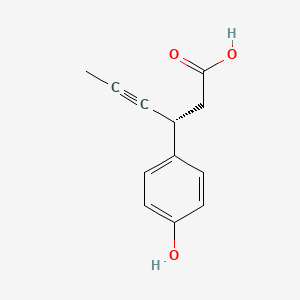
![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)
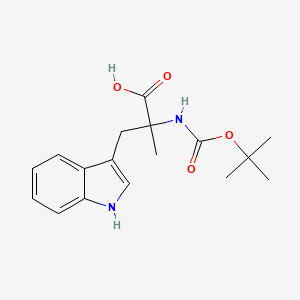

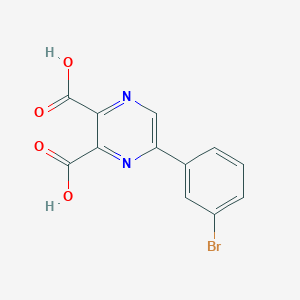




![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)
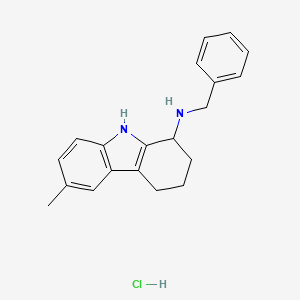
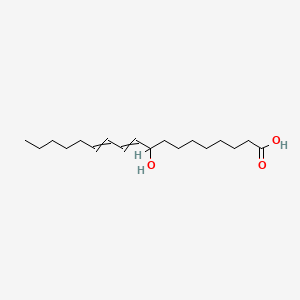
![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)